molecular formula C19H24BNO6S B1429552 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate CAS No. 869886-86-2

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate

Cat. No. B1429552
M. Wt: 405.3 g/mol
InChI Key: QXXXFVPRHBSWAZ-UHFFFAOYSA-N
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Description

“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” is a compound that has a similar structure . It has a CAS Number of 957062-72-5 and a molecular weight of 263.1 .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, a related compound, “Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, has been synthesized from Bis(pinacolato)diboron and Methyl 4-aminobenzoate .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” is C13H18BNO4 . For a more detailed structure, further analysis or experimental data would be required.


Physical And Chemical Properties Analysis

“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” has a melting point of 77-81 °C and a density of 1.08±0.1 g/cm3 . It appears as a white crystalline powder .

Scientific Research Applications

Synthesis and Crystal Structure

A significant application is in the synthesis and crystallographic analysis of boric acid ester intermediates. Huang et al. (2021) demonstrated the synthesis of compounds through a three-step substitution reaction, with the structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations were compared with X-ray diffraction values, revealing the molecular electrostatic potential and some physicochemical properties of the compounds. This indicates a comprehensive approach to understanding the molecular structure and properties of such compounds (Huang et al., 2021).

Luminescent Properties

In the realm of material science, Cheon et al. (2005) explored the synthesis of fluorene copolymers bearing DCM pendants, utilizing a compound similar to Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate in the polymerization process. This research highlights the application of such compounds in creating materials with potential optoelectronic applications, showcasing their luminescent properties and suitability for use in advanced electronic devices (Cheon et al., 2005).

Electropolymerization and Electrochromic Devices

Further, Schneider et al. (2017) investigated the electropolymerization and electrocopolymerization with pyrrole, using derivatives for the improvement of poly(pyrrole) layers in electrochromic devices. This study provides insight into the modification of electronic properties through copolymerization, enhancing the performance of electrochromic devices, which are crucial for display technologies and smart windows (Schneider et al., 2017).

Safety And Hazards

The compound “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO6S/c1-13-7-9-15(10-8-13)28(23,24)21-12-14(11-16(21)17(22)25-6)20-26-18(2,3)19(4,5)27-20/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXXFVPRHBSWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate
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Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate
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Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate
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Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate
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Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate
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Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate

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